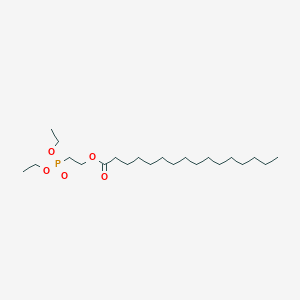
2-(Diethoxyphosphoryl)ethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxyphosphoryl)ethyl hexadecanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to an ethyl chain, which is further connected to a hexadecanoate (palmitate) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxyphosphoryl)ethyl hexadecanoate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often include:
Reactants: Triethyl phosphite and ethyl hexadecanoate.
Solvent: Toluene or another suitable organic solvent.
Temperature: Elevated temperatures around 170°C.
Catalyst: Often, no catalyst is required, but sometimes a base like sodium methoxide is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves:
Reactant Feed: Continuous feeding of triethyl phosphite and ethyl hexadecanoate into the reactor.
Reaction Control: Maintaining the reaction temperature and pressure to optimize the yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethoxyphosphoryl)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
2-(Diethoxyphosphoryl)ethyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in the Horner-Wadsworth-Emmons reaction to form alkenes with high regioselectivity.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the synthesis of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism by which 2-(Diethoxyphosphoryl)ethyl hexadecanoate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions, which can influence biochemical pathways. Additionally, the hexadecanoate moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Triethyl phosphonoacetate: Another phosphonate ester used in similar synthetic applications.
Ethyl hexadecanoate: A simpler ester without the phosphonate group, used in flavor and fragrance industries.
Uniqueness: 2-(Diethoxyphosphoryl)ethyl hexadecanoate is unique due to its combination of a phosphonate group and a long-chain fatty acid ester. This combination imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
6281-16-9 |
|---|---|
Molecular Formula |
C22H45O5P |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl hexadecanoate |
InChI |
InChI=1S/C22H45O5P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-20-21-28(24,26-5-2)27-6-3/h4-21H2,1-3H3 |
InChI Key |
YHOVQHBHGPUATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


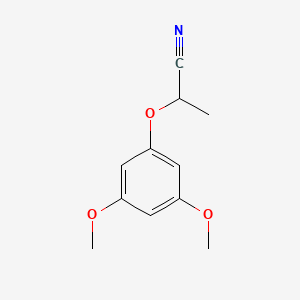

![2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14730649.png)
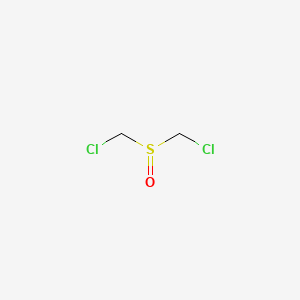
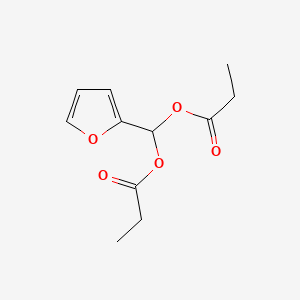

![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
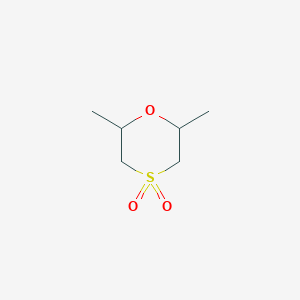

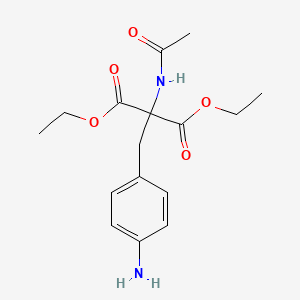

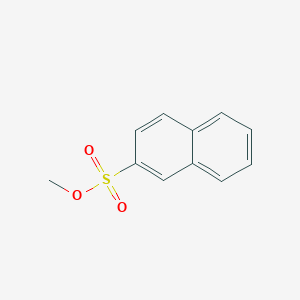
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

